REACTION_CXSMILES
|
FC(F)(F)S(O[C:7]1[CH:15]=[CH:14][C:10]2=[N:11][O:12][N:13]=[C:9]2[C:8]=1[CH3:16])(=O)=O.[CH:19]([B-](F)(F)F)=[CH2:20].[K+]>CCO>[CH:19]([C:7]1[CH:15]=[CH:14][C:10]2=[N:11][O:12][N:13]=[C:9]2[C:8]=1[CH3:16])=[CH2:20] |f:1.2|
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Name
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4-methyl-2,1,3-benzoxadiazol-5-yl trifluoromethanesulfonate
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Quantity
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3.9 g
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Type
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reactant
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Smiles
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FC(S(=O)(=O)OC1=C(C=2C(=NON2)C=C1)C)(F)F
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Name
|
|
Quantity
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2.22 g
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Type
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reactant
|
Smiles
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C(=C)[B-](F)(F)F.[K+]
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Name
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Pd (dppf)2Cl2
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Quantity
|
0.5 g
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Type
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reactant
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Smiles
|
|
Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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CCO
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Name
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TEA
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Quantity
|
15 mL
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Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
was refluxed under Ar for 4 hours
|
Duration
|
4 h
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Type
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CONCENTRATION
|
Details
|
Concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica column chromatography (PE:EtOAc=20:1)
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Name
|
|
Type
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product
|
Smiles
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C(=C)C1=C(C=2C(=NON2)C=C1)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |